tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate
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Overview
Description
tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate is a synthetic organic compound with the molecular formula C22H30N2O4 It is characterized by the presence of a tert-butyl carbamate group and a methoxynaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate typically involves multiple steps. One common method includes the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with an appropriate amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Protection of the Amine Group: The resulting amide is then reacted with tert-butyl chloroformate to protect the amine group, forming the tert-butyl carbamate derivative.
Final Coupling: The protected amine is then coupled with a propylamine derivative under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The amide bond can be reduced to an amine under suitable conditions.
Substitution: The tert-butyl carbamate group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives of the naphthalene ring.
Reduction: Amine derivatives of the original compound.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate involves its interaction with specific molecular targets. The methoxynaphthalene moiety can interact with hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-(6-methoxynaphthalen-2-yl)carbamate
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl (2,6-Dioxopiperidin-3-yl)carbamate
Uniqueness
tert-butyl N-{2-[2-(6-methoxynaphthalen-2-yl)propanamido]propyl}carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxynaphthalene moiety provides hydrophobic interactions, while the carbamate group offers versatility in chemical modifications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H30N2O4 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-(6-methoxynaphthalen-2-yl)propanoylamino]propyl]carbamate |
InChI |
InChI=1S/C22H30N2O4/c1-14(13-23-21(26)28-22(3,4)5)24-20(25)15(2)16-7-8-18-12-19(27-6)10-9-17(18)11-16/h7-12,14-15H,13H2,1-6H3,(H,23,26)(H,24,25) |
InChI Key |
BHUWUCGKKKGAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC(=O)C(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
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